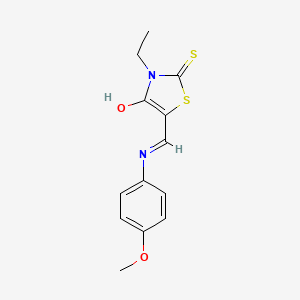

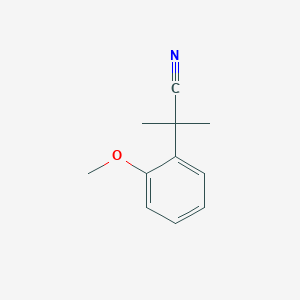

![molecular formula C5H3BrN4 B3011994 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 2361644-51-9](/img/structure/B3011994.png)

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound that has been widely used in scientific research. This heterocyclic compound has attracted the attention of researchers due to its unique structure and potential applications in various fields.

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of derivatives of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization. These compounds are useful as versatile synthetic intermediates, demonstrated by their application in palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).

Biological Activities

- Novel derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, which is structurally related to this compound, show promise in biological applications. They exhibit antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, highlighting the significance of this nucleus in medicinal chemistry (Pinheiro et al., 2020).

Applications in Antimicrobial Research

- Some derivatives of [1,2,4]triazolo[4,3-c]pyrimidines, similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated variable and modest activities against clinically isolated strains of bacteria and fungi, with certain compounds showing good antimicrobial activity (Prasanna Kumara, Mohana, & Mallesha, 2013).

Luminescent Properties and Applications

- The (hetero)arylation of [1,2,4]triazolo[1,5-a]pyrimidine, a related structure, through direct nucleophilic CH functionalization, has been explored. The resulting compounds have shown potential as luminescent dyes and push-pull systems, indicating a potential area of application for this compound derivatives (Rasputin et al., 2017).

Synthesis of Novel Derivatives

- The chemical properties of this compound allow for the synthesis of highly functionalized 2-substituted [1,2,4]triazolo[1,5-c]pyrimidines. This illustrates the compound's utility in creating novel chemical structures (Li, Li, & Wang, 2010).

作用機序

Target of Action

The primary target of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties

Result of Action

The inhibition of CDK2 by this compound leads to significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

生化学分析

Biochemical Properties

It is known that similar compounds have been used as novel CDK2 inhibitors . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation . Therefore, it is plausible that 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine may interact with enzymes like CDK2 and potentially other proteins or biomolecules.

Cellular Effects

Similar compounds have shown to inhibit the growth of certain cell lines . They have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Therefore, it is possible that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

特性

IUPAC Name |

7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSAMOHNXOKOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

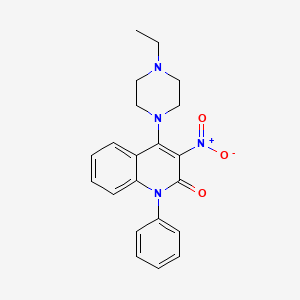

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)